molecular formula C26H19N5O2S2 B11605668 (5Z)-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11605668
M. Wt: 497.6 g/mol
InChI Key: UUWMKGMRIWQDIZ-HMAPJEAMSA-N
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Description

(5Z)-5-{[3-(4-METHOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic compound that features a unique combination of functional groups, including a pyrazole, thiophene, and triazolo-thiazole moiety. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(4-METHOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazole and thiophene intermediates, followed by their condensation with appropriate aldehydes and subsequent cyclization to form the triazolo-thiazole ring system. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of the intermediates and the final product .

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may be optimized to enhance yield and purity. This often involves the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization. The industrial methods aim to minimize the use of hazardous reagents and solvents, adhering to green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-(4-METHOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

(5Z)-5-{[3-(4-METHOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-METHOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5Z)-5-{[3-(4-METHOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE apart is its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H19N5O2S2

Molecular Weight

497.6 g/mol

IUPAC Name

(5Z)-5-[[3-(4-methoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C26H19N5O2S2/c1-16-13-17(10-11-20(16)33-2)23-18(15-30(28-23)19-7-4-3-5-8-19)14-22-25(32)31-26(35-22)27-24(29-31)21-9-6-12-34-21/h3-15H,1-2H3/b22-14-

InChI Key

UUWMKGMRIWQDIZ-HMAPJEAMSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=CS5)S3)C6=CC=CC=C6)OC

Canonical SMILES

CC1=C(C=CC(=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC=CS5)S3)C6=CC=CC=C6)OC

Origin of Product

United States

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